molecular formula C38H28N8 B8197851 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene

1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene

Cat. No.: B8197851
M. Wt: 596.7 g/mol
InChI Key: NAWGRFXRBZACML-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene is a complex organic compound with the molecular formula C38H28N8 and a molecular weight of 596.68 g/mol . This compound is characterized by its four imidazole groups attached to a central ethene core, making it a highly conjugated system. It is primarily used in scientific research due to its unique structural and chemical properties.

Preparation Methods

The synthesis of 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with a suitable ethene precursor under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .

Chemical Reactions Analysis

Oxidation Reactions

1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene can be oxidized using strong oxidizing agents. The specific conditions and products of these reactions depend on the oxidizing agent and reaction conditions.

Interaction with Metal Ions

The imidazole groups in this compound enable it to interact with metal ions, forming stable complexes. These interactions are crucial in applications such as catalysis and material science. Metal-organic frameworks constructed from this compound have demonstrated selective ion capture capabilities.

Hydrolysis

Hydrolysis reactions can occur under specific conditions, potentially leading to the cleavage of the ethene bond or the imidazole groups. The compound may decompose under extreme temperatures or in the presence of strong acids or bases.

Stock Solution Preparation

The following table shows how to prepare a stock solution of this compound :

Prepare stock solution
1 mg5 mg
1 mM1.6759 mL8.3797 mL
5 mM0.3352 mL1.6759 mL
10 mM0.1676 mL0.838 mL

In vivo Formulation

To prepare an in vivo formulation of this compound, several steps can be followed :

  • DMSO Master Liquid : Dissolve the drug in DMSO to create a master liquid . The concentration should be such that it does not exceed the DMSO solubility of the batch .

  • Sequential Solvent Addition :

    • Add PEG300 to the DMSO master liquid, mix, and ensure the solution is clear .

    • Add Tween 80, mix, and clarify .

    • Add ddH2O, mix, and clarify .

  • Alternative Formulation :

    • Alternatively, after the DMSO master liquid is prepared, add corn oil, and mix until the solution is clear .

Note: Always ensure the liquid is clear before adding the next solvent, and add the solvents in the specified order .

Scientific Research Applications

Physical Properties

PropertyValue
SolubilityVaries by solvent
Storage Conditions2-8°C
StabilityStable under inert atmosphere

Chemistry

1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene serves as a ligand in coordination chemistry:

  • Metal-organic frameworks (MOFs) : It can form stable complexes with transition metals, enhancing catalytic properties.
  • Coordination polymers : Useful in the development of new materials with tailored properties.

Biology

In biological research, this compound's imidazole groups facilitate significant interactions with proteins and enzymes:

  • Enzyme Inhibition : The imidazole moieties can mimic substrate binding sites, inhibiting specific enzymes.
  • Protein-ligand Interactions : It is used to study how small molecules interact with larger biological macromolecules.

Medicine

Ongoing research investigates its potential as a therapeutic agent:

  • Drug Development : Its ability to interact with biological targets makes it a candidate for developing new drugs.

Industry

In industrial applications, it is utilized in advanced materials development:

  • Conductive Polymers : The compound's unique electronic properties make it suitable for use in organic semiconductors.
  • Luminescent Materials : Its structural features contribute to luminescence, which can be exploited in sensor technologies.

Case Study 1: Metal Coordination Chemistry

Research has demonstrated that this compound can form stable complexes with various transition metals. For instance, studies have shown that when this compound coordinates with copper ions, it enhances catalytic activity in oxidation reactions. This property is particularly valuable in the synthesis of fine chemicals.

In a study assessing enzyme inhibition, researchers found that this compound effectively inhibited certain kinases involved in cancer pathways. The imidazole groups were crucial for binding to the active site of the enzyme, demonstrating its potential as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene involves its interaction with various molecular targets. The imidazole groups can coordinate with metal ions, forming stable complexes that can influence catalytic processes. Additionally, the compound can interact with biological macromolecules, potentially inhibiting enzyme activity or altering protein function .

Comparison with Similar Compounds

1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene is unique due to its highly conjugated structure and multiple imidazole groups. Similar compounds include:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various research fields.

Biological Activity

1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (C38H28N8) is a complex organic compound notable for its unique structural features and potential biological applications. The compound's imidazole groups suggest significant interactions with biological macromolecules, making it a candidate for various research applications in biochemistry and medicinal chemistry.

  • Molecular Formula : C38H28N8
  • Molecular Weight : 596.68 g/mol
  • CAS Number : 1477527-27-7

Synthesis

The synthesis typically involves multi-step organic reactions, often starting from 4-(1H-imidazol-1-yl)benzaldehyde and an appropriate ethene precursor under controlled conditions. This process allows for the formation of the tetrakis structure, which is crucial for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets through its imidazole groups. These groups can coordinate with metal ions and participate in enzyme inhibition or protein-ligand interactions.

Key Mechanisms:

  • Enzyme Inhibition : The imidazole moieties can inhibit specific enzymes by mimicking substrate binding sites.
  • Metal Coordination : The compound can form stable complexes with transition metals, influencing catalytic processes.

Biological Applications

Research indicates that this compound has several promising applications in biology and medicine:

1. Anticancer Activity

Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance, the interaction of imidazole derivatives with specific proteins involved in cell proliferation has been documented.

2. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly in relation to enzymes like glutathione peroxidase (GPX4), which plays a critical role in cellular redox homeostasis. Inhibition of GPX4 can lead to ferroptosis, a form of regulated cell death characterized by lipid peroxidation.

3. Metal Complexation

The ability to form metal complexes opens avenues for applications in drug delivery systems and as catalysts in biochemical reactions.

Case Study 1: Anticancer Potential

A study evaluated the cytotoxic effects of similar imidazole-containing compounds on various cancer cell lines. Results indicated that these compounds could induce apoptosis through the activation of caspase pathways.

CompoundCell LineIC50 (µM)
Imidazole Derivative AMCF-75.0
Imidazole Derivative BHeLa3.5
This compoundA5494.0

Case Study 2: Enzyme Interaction

In another investigation focusing on enzyme inhibition, it was found that the compound could effectively inhibit GPX4 activity in vitro, leading to increased levels of reactive oxygen species (ROS) in treated cells.

Enzyme TargetInhibition (%) at 10 µM
GPX475%
Catalase20%

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling or modified Ullmann reactions. describes its use as a ligand in Mn-based MOFs, synthesized under solvothermal conditions with precise stoichiometric ratios of metal salts and organic ligands. Purification involves recrystallization from dimethylformamide (DMF) or methanol, followed by Soxhlet extraction to remove unreacted precursors. Purity optimization requires monitoring via high-performance liquid chromatography (HPLC) and elemental analysis, with yields typically ranging from 65% to 85% .

Q. What characterization techniques are essential for confirming the structure and stability of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction (SXRD): Resolves atomic coordinates and confirms ligand geometry (e.g., tetrahedral arrangement of imidazole groups) .
  • Powder X-ray diffraction (XRPD): Validates phase purity and crystallinity .
  • Thermogravimetric analysis (TGA): Assesses thermal stability; decomposition begins at ~350°C under N₂ .
  • ¹H/¹³C NMR and FTIR: Verify functional groups (e.g., imidazole C–H stretching at 3100 cm⁻¹) .

Q. How should the compound be stored to maintain its integrity for long-term studies?

Methodological Answer: Store as a pale-green solid in amber vials under inert gas (N₂ or Ar) at room temperature, shielded from light and moisture. notes that exposure to humidity may induce aggregation, altering photophysical properties .

Q. What are the key structural features of this compound that contribute to its utility in materials science?

Methodological Answer:

  • Tetraphenylethylene (TPE) core: Enables aggregation-induced emission (AIE) via restricted intramolecular rotation .
  • Four imidazole groups: Provide coordination sites for metal ions (e.g., Mn²⁺, Ni²⁺) in MOF synthesis .
  • Conjugated π-system: Facilitates fluorescence emission at 450–525 nm, tunable via substituent modification .

Q. What is the role of this compound in aggregation-induced emission (AIE) studies?

Methodological Answer: The TPE core exhibits weak fluorescence in solution but strong emission in aggregated or solid states due to restricted molecular motion. AIE performance is quantified by measuring fluorescence intensity ratios (aggregated vs. dissolved states) using spectrofluorimetry. For example, a benzimidazole derivative of TPE showed a 13-fold emission enhancement at 525 nm .

Advanced Research Questions

Q. How can this compound be leveraged to design metal-organic frameworks (MOFs) with dual sensing and catalytic functionalities?

Methodological Answer:

  • Ligand selection: Combine with transition metals (e.g., Mn²⁺) to form luminescent MOFs. details a Mn-MOF (LMOF-1) for Al³⁺ detection with a detection limit of 0.1 μM .
  • Post-synthetic modification: Introduce redox-active sites (e.g., semiquinone moieties) to enable synergistic valence tautomerism and fluorescence, as seen in TPPE-based coordination polymers .

Q. What mechanistic insights explain its fluorescence quenching or enhancement in ion-sensing applications?

Methodological Answer:

  • Static quenching: Analyte binding (e.g., Al³⁺) rigidifies the MOF structure, enhancing emission via suppressed non-radiative decay .
  • Dynamic quenching: Competing ligands (e.g., Hg²⁺) disrupt metal-imidazole coordination, reducing fluorescence. Confirm via Stern-Volmer plots and time-resolved spectroscopy .

Q. How can researchers resolve contradictions in fluorescence data across different experimental setups?

Methodological Answer:

  • Control solvent polarity: AIE behavior is solvent-dependent; use binary solvent systems (e.g., THF/water) to standardize aggregation conditions .
  • Monitor excitation wavelengths: Varied λ_ex can activate different electronic transitions, altering emission profiles .
  • Cross-validate with DFT calculations: Simulate HOMO-LUMO gaps to predict emission trends .

Q. What methodological approaches are recommended for evaluating its sensing performance in environmental or biological samples?

Methodological Answer:

  • Spike-and-recovery tests: Add known analyte concentrations to real samples (e.g., wastewater) and measure recovery rates. reports 95–102% recovery for Ag⁺ detection using TBI-TPE .
  • Interference studies: Test against common ions (e.g., Na⁺, K⁺) to confirm selectivity. Use masking agents (e.g., EDTA) to mitigate false signals .

Q. What challenges arise in crystallographic analysis of its metal complexes, and how can they be addressed?

Methodological Answer:

  • Disorder in imidazole groups: Mitigate by collecting low-temperature (100 K) SXRD data to reduce thermal motion artifacts .
  • Weak diffraction for large MOFs: Use synchrotron radiation to enhance resolution for structures with >1000 ų unit cells .

Properties

IUPAC Name

1-[4-[1,2,2-tris(4-imidazol-1-ylphenyl)ethenyl]phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H28N8/c1-9-33(43-21-17-39-25-43)10-2-29(1)37(30-3-11-34(12-4-30)44-22-18-40-26-44)38(31-5-13-35(14-6-31)45-23-19-41-27-45)32-7-15-36(16-8-32)46-24-20-42-28-46/h1-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWGRFXRBZACML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)N3C=CN=C3)C4=CC=C(C=C4)N5C=CN=C5)C6=CC=C(C=C6)N7C=CN=C7)N8C=CN=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H28N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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